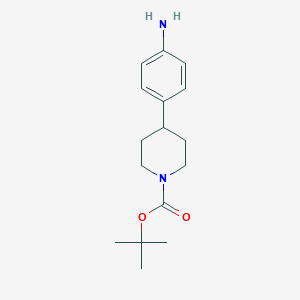

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

概要

説明

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 . It is a piperidine derivative that features a tert-butyl ester group and an aminophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with and .

Reaction Conditions: The reaction is carried out in the presence of a base such as or to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-aminophenylpiperidine is dissolved in an organic solvent like . Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours at room temperature until the reaction is complete.

Purification: The product is purified by or to obtain tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester derivative of this compound serves as a key intermediate in palladium-catalyzed coupling reactions. For example:

-

Reaction : Reaction with aryl bromides (e.g., methyl 4-bromobenzoate) under Suzuki conditions yields biaryl derivatives.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours.

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| 4-Bromonitrobenzene | 4-(2-Aminophenyl)piperidine derivative | Pd(PPh₃)₄ | 96% |

| 3-Bromoaniline | 4-(3-Aminophenyl)piperidine derivative | Pd(PPh₃)₄ | 50% |

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is readily removed under acidic conditions to generate free amines:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Conditions : 25°C, 2 hours.

-

Outcome : Quantitative conversion to 4-(4-aminophenyl)piperidine .

Mechanism :

Amide Bond Formation

The primary amine undergoes coupling with carboxylic acids or activated esters:

-

Example : Reaction with propiolic acid derivatives forms triazole-linked conjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Conditions : CuI, DIPEA, DMF, 0°C, 5 minutes.

Key Applications :

-

Synthesis of PROTACs (proteolysis-targeting chimeras) for protein degradation.

-

Generation of GLP-1 receptor agonists for diabetes research .

Oxidation and Reduction Reactions

-

Oxidation :

-

The amine group can be oxidized to nitro or nitroso intermediates using KMnO₄ or CrO₃ (typical for aromatic amines).

-

-

Reduction :

Metabolic Reactions (In Vivo)

In pharmacokinetic studies, the compound undergoes hepatic metabolism:

-

Primary Pathway : N-Dealkylation of the piperidine ring.

-

Enzymes : Cytochrome P450 (CYP3A4/5).

-

Metabolites : 4-(4-Aminophenyl)piperidine and tert-butanol .

Stability and Reactivity Insights

科学的研究の応用

Pharmaceutical Development

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy by improving binding affinity to biological targets.

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound exhibit promising activity against certain neurological conditions. For instance, modifications to the piperidine ring have led to compounds with improved potency against targets associated with Alzheimer's disease .

Organic Synthesis

This compound plays a crucial role in organic synthesis, facilitating the development of complex organic molecules. It serves as a building block for synthesizing new chemical entities with potential therapeutic applications.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | N-Alkylated derivatives | 75 |

| Acylation | Acylated products | 85 |

| Coupling Reactions | Biaryl compounds | 70 |

Material Science

In material science, this compound is used in the formulation of advanced materials. It contributes to the development of polymers and composites with enhanced mechanical properties.

Application Example: Polymer Development

The incorporation of this compound into polymer matrices has been shown to improve tensile strength and thermal stability, making it suitable for high-performance applications .

Biochemical Research

Researchers utilize this compound in studies involving receptor binding and enzyme inhibition. Its ability to modulate biological processes makes it valuable in drug interaction studies.

Case Study: Enzyme Inhibition

A study focusing on enzyme inhibition revealed that modifications of this compound could lead to compounds that selectively inhibit specific enzymes linked to cancer progression .

Custom Synthesis

The versatility of this compound allows for modifications that tailor specific properties for custom synthesis projects in both academic and industrial settings.

Table 2: Custom Synthesis Applications

| Modification Type | Purpose | Outcome |

|---|---|---|

| Functional Group Addition | Enhance solubility | Improved bioavailability |

| Ring Modification | Alter pharmacokinetics | Enhanced metabolic stability |

作用機序

The mechanism of action of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand that binds to receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic pathways .

類似化合物との比較

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-(methoxyphenyl)piperidine-1-carboxylate

Uniqueness:

- The presence of the aminophenyl group in tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate provides unique electronic properties that can influence its reactivity and binding affinity.

- The tert-butyl ester group offers steric hindrance that can affect the compound’s stability and solubility.

生物活性

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeted therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an amino phenyl moiety. This structure is significant for its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Degradation : The compound has been investigated for its role in modulating the ubiquitin-proteasome pathway, which is crucial for protein homeostasis in cells. It may enhance the degradation of specific proteins involved in cancer progression, thereby exerting anti-cancer effects .

- Targeting Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways. For instance, it has shown potential as an inhibitor of Wee-1 kinase, which plays a critical role in cell cycle regulation .

- Cell Proliferation Inhibition : In vitro studies have reported that this compound can significantly inhibit the proliferation of various cancer cell lines, indicating its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A study using human glioblastoma cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and proliferation rates. The compound was administered at concentrations exceeding its IC50, leading to notable anti-proliferative effects .

- In Vivo Models : Animal models have shown that administration of this compound can reduce tumor growth and metastasis in xenograft models of breast cancer. These findings support its potential as a therapeutic agent against aggressive cancer types .

- Mechanistic Insights : Further investigations revealed that the compound may modulate gene expression related to cell cycle regulation and apoptosis, indicating a multifaceted mechanism of action that warrants additional research .

特性

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLQFRXDWBFGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620434 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170011-57-1 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。